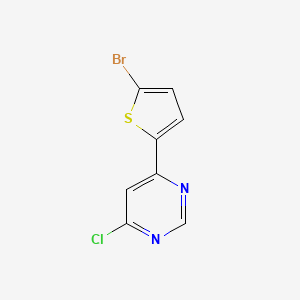
4-(5-Bromothiophen-2-yl)-6-chloropyrimidine
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. It may also discuss any challenges encountered during the synthesis and how they were overcome .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to obtain a detailed picture of the molecule, including the positions of the atoms and the lengths and angles of the bonds .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties such as acidity/basicity, reactivity with other substances, and stability under various conditions .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
A study detailed the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating the compounds' good yields and antibacterial as well as antifungal activities. This research highlighted the drug-like nature of these compounds through ADMET prediction (Sharma et al., 2022).
Quantum Chemical Characterization
Another study investigated hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods. It identified major hydrogen bonding sites in these derivatives, contributing to a deeper understanding of their chemical interactions (Traoré et al., 2017).
Structural and Nonlinear Optical Exploration
Research on thiopyrimidine derivatives examined their significance in medicine and nonlinear optics (NLO), providing insight into the structural parameters and NLO properties of selected phenyl pyrimidine derivatives. This study underscored the importance of the pyrimidine ring in various biological and technological applications (Hussain et al., 2020).
Halogen/Halogen Displacement
A synthesis method involving silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including pyrimidines, was described, showcasing a versatile approach to modify these compounds for further applications (Schlosser & Cottet, 2002).
Antimicrobial and Anticancer Activity
A Schiff base derived from 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine demonstrated effective cytotoxic activity against A549 cell lines, showcasing the potential of bromothiophene derivatives in cancer treatment (M et al., 2022).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it’s plausible that 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine may interact with palladium catalysts in similar chemical reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with the electrophilic organic group. In transmetalation, the organic group is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(5-bromothiophen-2-yl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARAYPFXQWJZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)
![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)
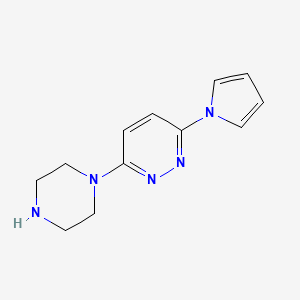
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)

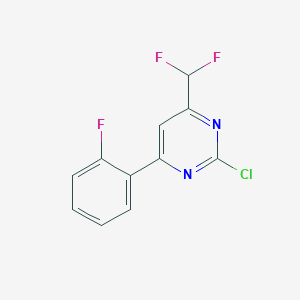
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)

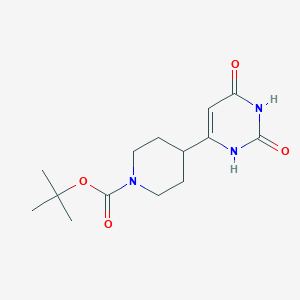
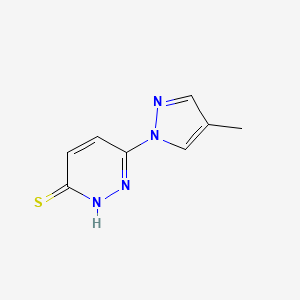
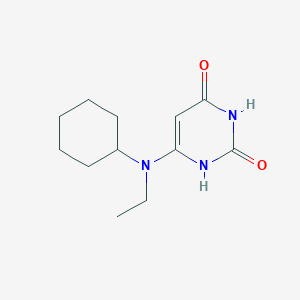

![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
